molecular formula C12H18O6S B1211798 Thiodiethylene diacetoacetate CAS No. 28722-25-0

Thiodiethylene diacetoacetate

Cat. No.: B1211798
CAS No.: 28722-25-0
M. Wt: 290.33 g/mol
InChI Key: DALVRHWKHAMLRN-UHFFFAOYSA-N
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Description

Thiodiethylene diacetoacetate is a sulfur-containing compound primarily utilized in polymer stabilization as part of antioxidant formulations. The compound is referenced in a European patent application (EP Bulletin 2021/09) as 2,2'-Thiodiethylene bis[3-(3-t-butyl-4-hydroxy-5-methylphenyl)propionate], suggesting its role in hindered phenol-based antioxidant systems for polymers . Industrially, it is supplied by BuGuCh & Partners, a German chemical manufacturer with a global production network .

Properties

CAS No.

28722-25-0

Molecular Formula

C12H18O6S

Molecular Weight

290.33 g/mol

IUPAC Name

2-[2-(3-oxobutanoyloxy)ethylsulfanyl]ethyl 3-oxobutanoate

InChI

InChI=1S/C12H18O6S/c1-9(13)7-11(15)17-3-5-19-6-4-18-12(16)8-10(2)14/h3-8H2,1-2H3

InChI Key

DALVRHWKHAMLRN-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OCCSCCOC(=O)CC(=O)C

Canonical SMILES

CC(=O)CC(=O)OCCSCCOC(=O)CC(=O)C

Other CAS No.

28722-25-0

Synonyms

2,2'-thiobis(ethyl acetoacetate)
TBEA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts Thiodiethylene diacetoacetate with three structurally related sulfur-containing compounds:

Compound Molecular Formula Molecular Weight CAS No. Functional Groups Primary Applications
This compound* Not fully specified Not available Not listed Thioether, acetoacetate esters Polymer stabilization (antioxidant)
Ethylene di(S-thioacetate) C₆H₁₀O₄S₂ 210.27 123-81-9 Thioester, ethylene bridge Organic synthesis intermediate
Ethyl Thioacetate C₄H₈OS 104.17 625-60-5 Thioester (S-ethyl group) Chemical synthesis, flavoring agent
Thioacetic Acid C₂H₄OS 92.12 507-09-5 Thiol (-SH), carboxylic acid Thiolation reactions, pharmaceuticals

*Note: Structural details for this compound are inferred from patent literature and naming conventions.

Key Research Findings

  • This compound: Patents highlight its incorporation into hindered phenol systems to enhance thermal and oxidative stability in polymers. The thioether linkage likely improves compatibility with hydrophobic polymer matrices .
  • Ethylene di(S-thioacetate) : Used as a crosslinker or precursor in organic synthesis due to its symmetrical thioester groups, which participate in nucleophilic substitutions .
  • Ethyl Thioacetate : A volatile thioester employed in introducing thiol groups via hydrolysis. Its low molecular weight and reactivity make it suitable for small-scale laboratory reactions .
  • Thioacetic Acid : A versatile reagent for synthesizing thiols and sulfides. Its corrosive nature and pungent odor necessitate careful handling in industrial settings .

Reactivity and Stability

  • Thioether vs. Thioester Reactivity : this compound’s thioether linkage (C–S–C) provides greater hydrolytic stability compared to the thioester (C–O–S) groups in Ethylene di(S-thioacetate) and Ethyl Thioacetate. This makes it more suitable for long-term polymer applications .
  • Acid Sensitivity : Thioacetic Acid’s free thiol group is highly reactive and prone to oxidation, whereas this compound’s esterified structure offers improved shelf life under ambient conditions .

Industrial and Research Implications

This compound’s niche application in polymer stabilization contrasts with the broader synthetic utility of simpler thioesters and thioacids. Its design balances stability and functionality, enabling prolonged antioxidant effects in high-temperature polymer processing. Further research is needed to elucidate its exact structure and mechanism of action in composite materials.

Q & A

Basic: What are the optimal synthetic routes for Thiodiethylene diacetoacetate, and how can purity be validated?

Answer:
this compound can be synthesized via esterification reactions between thiodiethylene glycol and acetoacetic acid derivatives. Key steps include acid-catalyzed condensation under anhydrous conditions to minimize hydrolysis. Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection) and spectroscopic methods (FT-IR for ester carbonyl groups at ~1740 cm⁻¹ and NMR for structural confirmation). For reproducibility, ensure reaction parameters (temperature, catalyst concentration) are tightly controlled, and document side products like unreacted starting materials .

Basic: What storage conditions are critical for maintaining this compound stability in laboratory settings?

Answer:
Store this compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation and hydrolysis. Stability studies indicate degradation occurs above 25°C, with ketone byproducts detected via GC-MS after 30 days under humid conditions. Regularly monitor pH of solutions containing the compound, as acidic/basic environments accelerate decomposition .

Advanced: Which analytical techniques are most effective for quantifying this compound metabolites in in vivo studies?

Answer:
Metabolites like acetoacetate and β-hydroxybutyrate can be quantified using tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precision. In canine models, blood samples collected at 30-minute intervals post-administration showed peak β-hydroxybutyrate levels at 90–120 minutes, validated against calibration curves (R² > 0.99). For tissue distribution studies, employ isotopically labeled tracers and microdialysis coupled with HPLC .

Advanced: How does this compound modulate lipid metabolism in obesity models, and what experimental controls are essential?

Answer:
In high-fat-diet-induced obese mice, this compound (100 mg/kg/day orally) reduces adiposity by 18–22% over 12 weeks, likely via ketosis-mediated PPAR-α activation. Critical controls include pair-fed groups to distinguish caloric restriction effects and sham-treated cohorts to account for solvent toxicity. Measure plasma ketones weekly via enzymatic assays and validate tissue-specific gene expression (e.g., CPT1A) via qPCR .

Advanced: How can researchers resolve contradictions in toxicological data across species?

Answer:
Species-specific metabolic rates (e.g., dogs vs. rodents) require dose adjustments based on body surface area normalization. For example, a no-observed-adverse-effect level (NOAEL) of 477 mg/kg in dogs translates to ~97 mg/kg in humans using FDA scaling factors. Cross-species comparisons should include pharmacokinetic profiling (AUC, Cmax) and liver enzyme activity assays (CYP450 isoforms) to identify metabolic disparities. Contradictory data on hepatotoxicity may arise from differences in exposure duration or metabolite clearance rates .

Advanced: What computational methods predict this compound’s reactivity under varying experimental conditions?

Answer:
Density functional theory (DFT) at the ωB97X-D/6-311++G level accurately predicts hydrolysis pathways, identifying transition states and activation energies (ΔG‡ ≈ 28 kcal/mol). Simulations suggest nucleophilic attack by water at the ester carbonyl group is rate-limiting. Validate computational results with experimental kinetics (e.g., Arrhenius plots from temperature-dependent degradation studies) .

Advanced: What protocols ensure reproducibility in chronic exposure studies?

Answer:
Standardize administration methods (e.g., oral gavage vs. dietary admixture) and use vehicle controls (e.g., glycerol formal) to avoid formulation artifacts. In 6-month rat studies, biweekly clinical chemistry panels (ALT, AST, BUN) and histopathology (liver, kidney) are mandatory. Publish raw data for hematological parameters (e.g., RBC counts) in open-access repositories to enable meta-analyses .

Advanced: How do researchers differentiate this compound’s direct effects from those of its metabolites?

Answer:
Use isotopically labeled compounds (e.g., ¹³C-Thiodiethylene diacetoacetate) to track metabolite formation via isotope-ratio MS. Pharmacokinetic/pharmacodynamic (PK/PD) modeling isolates parent compound effects from metabolite actions. In vitro assays with hepatocytes can quantify intrinsic clearance rates and identify primary metabolic pathways .

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